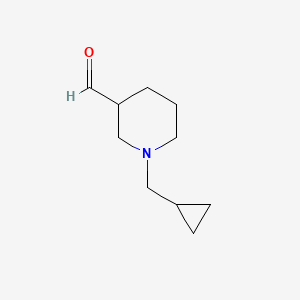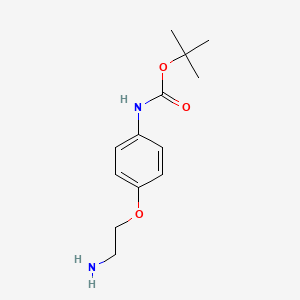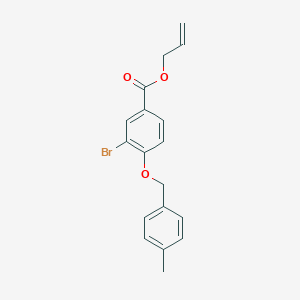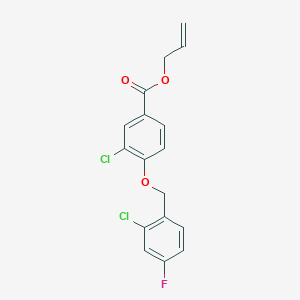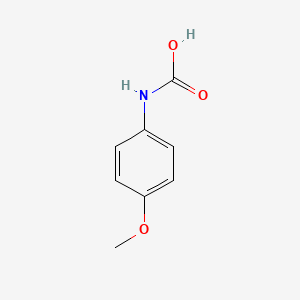![molecular formula C15H11NO4 B13002469 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[2,3-c]pyridine core fused with a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the furo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles. The benzoic acid moiety is then introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce environmental impact.
化学反应分析
Types of Reactions
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
4-Methylbenzoic acid: A simpler benzoic acid derivative with different biological activities.
Furo[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid is unique due to its specific combination of a furo[2,3-c]pyridine core and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
4-[(7-oxofuro[2,3-c]pyridin-6-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-14-13-11(6-8-20-13)5-7-16(14)9-10-1-3-12(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
InChI 键 |
KPCRCGKIWCDRHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=CC3=C(C2=O)OC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
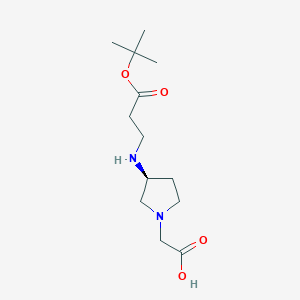
amine](/img/structure/B13002402.png)
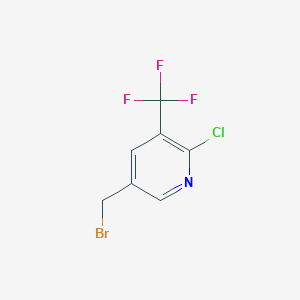


![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)

![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
